tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H27N3O3 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidine intermediate with 4,6-dimethylpyrimidine-2-ol under basic conditions to form the desired ether linkage.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions, where the dimethylpyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound can be used in the development of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals.
Medicine
Research into this compound may lead to the development of new therapeutic agents, especially in the treatment of diseases where modulation of pyrimidine pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the nervous system, while the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
- 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate
Uniqueness
tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the dimethylpyrimidinyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 2-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-10-13(2)19-15(18-12)22-11-14-8-6-7-9-20(14)16(21)23-17(3,4)5/h10,14H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTYQPHVOVPRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCCN2C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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